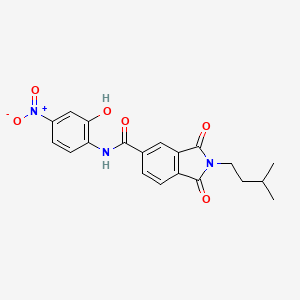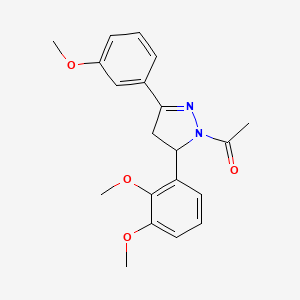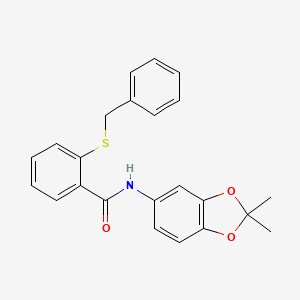
N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
描述
N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HN1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. HN1 is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects in pregnant women. HN1 is structurally similar to thalidomide but lacks the teratogenic effects that made thalidomide so dangerous.
作用机制
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide also inhibits angiogenesis by preventing the formation of new blood vessels, which is a key process in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of angiogenesis, and the modulation of immune function. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may be an effective treatment for cancer.
实验室实验的优点和局限性
One of the main advantages of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is its low toxicity, which makes it a promising candidate for the development of new therapeutics. However, N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is also a complex molecule that requires careful synthesis and purification, which can be a limitation for lab experiments. Additionally, the mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for the study of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the development of new N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide and to identify potential drug targets for the development of new therapeutics.
科学研究应用
N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have anti-inflammatory, anti-angiogenic, and immunomodulatory properties, which make it a promising candidate for the treatment of a variety of diseases.
属性
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-11(2)7-8-22-19(26)14-5-3-12(9-15(14)20(22)27)18(25)21-16-6-4-13(23(28)29)10-17(16)24/h3-6,9-11,24H,7-8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIDGCIYOVAWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187349.png)

![ethyl 4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4187363.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4187367.png)

![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4187378.png)
![N-benzyl-2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4187380.png)
![3-(3-bromophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4187383.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4187389.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187393.png)
![methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B4187399.png)
![8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4187403.png)

![N-[4-(dimethylamino)benzyl]-1-(2-methoxybenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4187411.png)